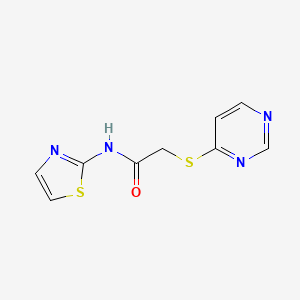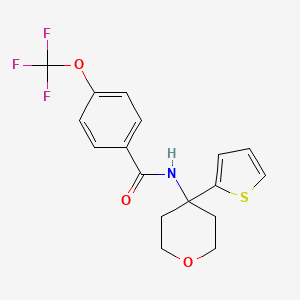![molecular formula C27H25N5O5 B2643967 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923194-99-4](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.527. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
α1-Adrenoceptor and 5HT1A-Receptor Interactions
Compounds with structures related to the specified chemical have been designed as bioisosters of previously reported derivatives, showing good to excellent affinities for α1-adrenoceptors with subnanomolar K_i values and nanomolar range affinities for 5HT1A-receptors. These findings suggest potential applications in neurological research and therapeutic development, particularly in modulating receptor activities related to these sites (Romeo et al., 1993).
Antimicrobial Activity
Derivatives structurally similar to the specified compound have shown antibacterial activity, demonstrating potential in addressing microbial resistance and infection control. For instance, compounds synthesized through microwave-assisted techniques have been evaluated for their antibacterial activity, suggesting the relevance of these chemical structures in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity
Research on pyridine and thiazolopyrimidine derivatives, including those with structural elements related to the compound , has indicated their potential in anticancer applications. These compounds have been evaluated for their activity against various human cancer cell lines, highlighting the importance of such molecular structures in the design of novel anticancer therapies (Hammam, Sharaf, & El-Hafez, 2001).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid", "1,3-benzodioxole", "thionyl chloride", "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "The synthesis begins with the conversion of 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 1,3-benzodioxole in the presence of triethylamine and N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "In a separate reaction, 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine is reacted with sodium bicarbonate in ethyl acetate and water to form the corresponding free base.", "The two intermediates are then coupled together in the presence of triethylamine and N,N-dimethylformamide to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
923194-99-4 |
Formule moléculaire |
C27H25N5O5 |
Poids moléculaire |
499.527 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2 |
Clé InChI |
FOKFEICGUMBLMW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)

![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)


![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)

![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)

![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)
